3,5-Dimethoxyphenyl trifluoromethanesulfonate
Overview
Description
It is a sulfonate ester of 3,5-dimethoxyphenyl alcohol and is commonly used as a coupling agent in organic synthesis. The compound is known for its ability to enhance the yield of desired products in chemical reactions and serves as a protecting group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethoxyphenyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxyphenyl alcohol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid. This reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxyphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is often used as a coupling agent to connect two or more chemical species, enhancing the yield of desired products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically require anhydrous conditions and may be carried out in solvents like dichloromethane, diethyl ether, or ethanol.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
3,5-Dimethoxyphenyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent and protecting group in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxyphenyl trifluoromethanesulfonate involves its ability to act as a strong electrophile, facilitating nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyphenol trifluoromethanesulfonate: A closely related compound with similar reactivity and applications.
1-Cyclohexenyl trifluoromethanesulfonate: Another sulfonate ester used in organic synthesis.
2-Bromo-6-(trimethylsilyl)phenyl triflate: A similar compound used in coupling reactions.
Uniqueness
3,5-Dimethoxyphenyl trifluoromethanesulfonate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of methoxy groups at the 3 and 5 positions can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O5S/c1-15-6-3-7(16-2)5-8(4-6)17-18(13,14)9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOBIQQRDHVTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407746 | |
Record name | 3,5-Dimethoxyphenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60319-09-7 | |
Record name | 3,5-Dimethoxyphenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethoxyphenyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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